
4-(tert-Butyl)-3-(chloromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(tert-Butyl)-3-(chloromethyl)pyridine is an organic compound that features a pyridine ring substituted with a tert-butyl group at the 4-position and a chloromethyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-3-(chloromethyl)pyridine typically involves the chloromethylation of 4-(tert-butyl)pyridine. One common method includes the reaction of 4-(tert-butyl)pyridine with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at the 3-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
4-(tert-Butyl)-3-(chloromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products may include pyridine carboxylic acids or other oxidized derivatives.
Reduction Reactions: Products include methyl-substituted pyridines.
科学研究应用
4-(tert-Butyl)-3-(chloromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 4-(tert-Butyl)-3-(chloromethyl)pyridine involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the modification of proteins or nucleic acids, influencing cellular pathways and functions.
相似化合物的比较
Similar Compounds
4-(tert-Butyl)pyridine: Lacks the chloromethyl group, making it less reactive in substitution reactions.
3-(Chloromethyl)pyridine: Lacks the tert-butyl group, which affects its steric properties and reactivity.
4-(tert-Butyl)-2-(chloromethyl)pyridine: Similar structure but with the chloromethyl group at the 2-position, leading to different reactivity and applications.
Uniqueness
4-(tert-Butyl)-3-(chloromethyl)pyridine is unique due to the combination of the tert-butyl and chloromethyl groups, which confer distinct steric and electronic properties. This combination allows for specific reactivity patterns and applications that are not achievable with other similar compounds.
属性
分子式 |
C10H14ClN |
|---|---|
分子量 |
183.68 g/mol |
IUPAC 名称 |
4-tert-butyl-3-(chloromethyl)pyridine |
InChI |
InChI=1S/C10H14ClN/c1-10(2,3)9-4-5-12-7-8(9)6-11/h4-5,7H,6H2,1-3H3 |
InChI 键 |
RESOFYQRICAIEE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=C(C=NC=C1)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





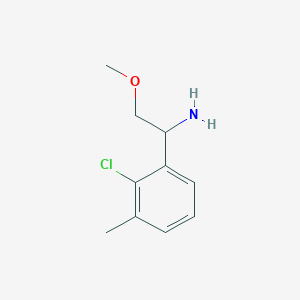
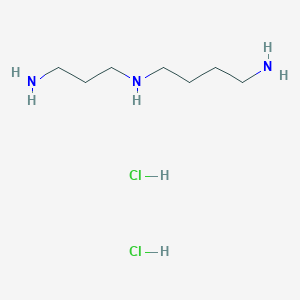
![4'-Hydroxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13112541.png)
![N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,5-c]pyrimidine-7-carboxamide](/img/structure/B13112546.png)

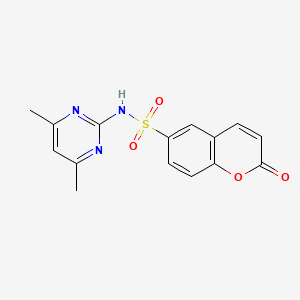

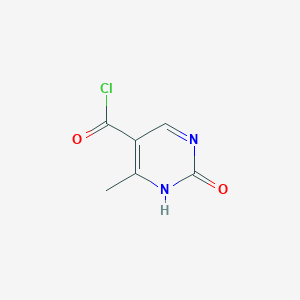
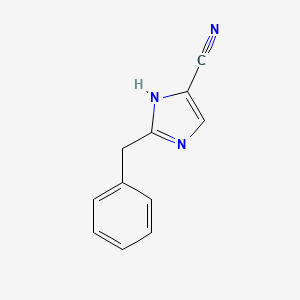
![8-Chloro-3-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13112604.png)

